1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene is a complex organic compound with significant chemical and pharmacological properties. This compound features a unique molecular structure that includes multiple methoxy groups and a phenyl ring, contributing to its potential biological activities. The compound's systematic name reflects its intricate arrangement of atoms and functional groups.
The compound is cataloged under the Chemical Abstracts Service with the identifier number 1354632-02-2. It is primarily synthesized for research purposes and is available from various chemical suppliers, including LGC Standards and American Elements, which provide detailed specifications about its chemical properties and potential applications in scientific research.
This compound belongs to the class of organic compounds known as phenyl ethers and can be categorized further based on its structural characteristics as a substituted benzene derivative. Its molecular formula is C19H25NO3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure of the synthesized compound.
The molecular structure of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene can be represented using various structural notations:
COC1=C(CCNCC2=C(OC)C=CC=C2)C=C(OC)C(C)=C1InChI=1S/C19H25NO3/c1-14-11-19(23-4)15(12-18(14)22-3)9-10-20-13-16-7-5-6-8-17(16)21-2/h5-8,11-12,20H,9-10,13H2,1-4H3The compound exhibits a complex three-dimensional structure due to the presence of multiple methoxy groups which influence its steric properties and reactivity.
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene can undergo several chemical reactions typical for aromatic compounds:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
The mechanism of action for 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene largely depends on its interactions at the molecular level with biological targets.
Further studies are needed to elucidate specific pathways and biological effects associated with this compound.
Key physical properties include:
Important chemical properties include:
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene has potential applications in various fields:
This compound represents a significant area of interest for ongoing research into its pharmacological properties and synthetic applications within organic chemistry.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8